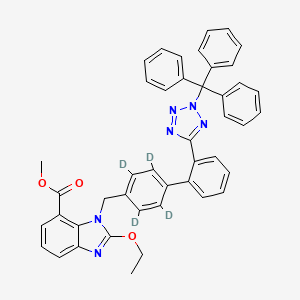
Activated SureLight® Allophycocyanin (APC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMCC-Activated SureLight® - AllophycocyaninDye: SMCC-activated SureLight® AllophycocyaninExcitation max. λ: 650 nmEmission max. λ: 660 nmUses: Flow cytometry, cell-based assays, microarrays, and microplate applications
Aplicaciones Científicas De Investigación
Recombinant Expression and Binding Sites : Allophycocyanin (APC) is a pigment-protein with optical activity found in cyanobacteria and red algae. Research shows recombinant expression of APC and investigations into its binding sites for phycocyanobilin, contributing to understanding its synthesis mechanism (Guo et al., 2020).
Genomic DNA Staining : APC has been examined for its binding affinity towards human genomic DNA, suggesting its potential as a natural dye without biohazards, useful in diagnostic studies like fluorescent microscopy and flow cytometry (Kuddus & Ramteke, 2004).
Fluorescent Tags and Biosynthesis : Studies on the biosynthesis of fluorescent cyanobacterial APC in Escherichia coli indicate its function in energy transfer as a light-harvesting protein and its potential as a fluorescent tag (Liu et al., 2010).
Purification Process : Research has been conducted on simple and cost-effective methods for the purification of APC, highlighting its potential for wider applications and production (Parmar et al., 2010).
Antioxidant Properties : Recombinant APC expressed in E. coli has been shown to have antioxidant properties, suggesting its potential role in the antioxidant and radical scavenging activity of phycocyanin and its possible anti-tumor effects (Ge et al., 2006).
Stability and Functionality : The stability and functionality of APC, especially in thermophilic organisms, have been explored to understand its resistance to thermally induced denaturation, which is important for its applications in harsh environmental conditions (Mcgregor et al., 2008).
Energy Transfer Studies : APC's role in light harvesting and energy transfer has been studied using techniques like femtosecond stimulated Raman spectroscopy, providing insights into its function in photosynthetic apparatus (Yoon & Mathies, 2007).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)